1,3,5-Tris(4-nitrophenyl)benzene is an organic compound characterized by its trinitro structure. Its molecular formula is and it has a molar mass of approximately 441.39 g/mol. The compound appears as a yellow crystalline or powdery substance, with a melting point ranging from 222 to 226 degrees Celsius. It is soluble in various organic solvents such as alcohols, esters, and chlorinated hydrocarbons but is insoluble in water .
This compound is notable for its symmetrical arrangement of three para-nitrophenyl groups attached to a central benzene ring, which contributes to its unique chemical properties and potential applications in various fields.
The synthesis of 1,3,5-Tris(4-nitrophenyl)benzene primarily involves:
1,3,5-Tris(4-nitrophenyl)benzene has several notable applications:
Several compounds share structural similarities with 1,3,5-Tris(4-nitrophenyl)benzene. Here is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
1,3,5-Tris(4-methoxyphenyl)benzene | C24H24O6 | Contains methoxy groups instead of nitro groups; exhibits different solubility and reactivity. |
1,3-Diphenylbenzene | C18H16 | Lacks nitro substitutions; used primarily as a solvent and in organic synthesis. |
1,3,5-Tris(4-hydroxyphenyl)benzene | C24H24O6 | Hydroxy groups provide different hydrogen bonding capabilities; used in polymer science. |
The presence of multiple nitro groups in 1,3,5-Tris(4-nitrophenyl)benzene imparts distinct electronic properties that influence its reactivity and applications compared to these similar compounds.